molecular formula C22H27N3O5S B2479461 (E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide CAS No. 326007-48-1

(E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide

Cat. No.: B2479461
CAS No.: 326007-48-1
M. Wt: 445.53
InChI Key: IYTDUEGKLMWUTR-XQNSMLJCSA-N
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Description

(E)-4-(Azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide is a novel synthetic compound offered for research purposes. It belongs to the chemical class of hydrazone-based Schiff bases, which are characterized by an azomethine group (-HC=N-) and are known for their diverse biological activities. The structure integrates a 3,4-dimethoxybenzylidene moiety, a feature present in compounds studied for their interaction with biological targets like multidrug efflux pumps (MATE), which are implicated in antimicrobial resistance . The unique 4-(azepan-1-ylsulfonyl) substituent on the benzohydrazide core may influence the compound's solubility and binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Research on analogous N'-(3,4-dimethoxybenzylidene)benzohydrazide derivatives has demonstrated promising in vitro antibacterial and antifungal activities against a panel of pathogens, including S. aureus, E. coli, and C. albicans . These related compounds have also been evaluated through in silico molecular docking and ADMET studies to predict their binding modes and drug-like properties . The crystalline nature of similar hydrazone derivatives facilitates characterization by techniques such as X-ray diffraction (XRD), and their structures are often stabilized by intermolecular hydrogen bonds like N-H···O, which can be critical for understanding solid-state properties . This product is intended for chemical and pharmaceutical research, including but not limited to investigations into antimicrobial agents, enzyme inhibition, and the development of novel therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-29-20-12-7-17(15-21(20)30-2)16-23-24-22(26)18-8-10-19(11-9-18)31(27,28)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,24,26)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTDUEGKLMWUTR-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure

The compound is characterized by the following structural formula:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes, including:

  • Alpha-amylase inhibition : This activity is crucial for managing diabetes and obesity by regulating carbohydrate metabolism.
  • Antioxidant properties : The compound may scavenge free radicals, thus reducing oxidative stress.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar benzohydrazide derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition (%) Reference
Staphylococcus aureus91.66
Escherichia coli88.46
Pseudomonas aeruginosaModerate

Antioxidant Activity

The antioxidant capacity of this compound can be inferred from studies on related compounds. These compounds have shown effective radical scavenging abilities, which are essential for protecting cells from oxidative damage.

Assay Type IC50 (µM) Reference
ABTS Radical Scavenging28.30 to 64.66
Hydroxyl Radical Scavenging22.43 to 61.21

Case Studies

Several case studies have documented the biological effects of similar hydrazide compounds:

  • Diabetes Management : A study on thiosemicarbazone derivatives indicated significant alpha-amylase inhibition, with IC50 values comparable to standard medications like acarbose . This suggests potential therapeutic applications for managing diabetes.
  • Antibacterial Efficacy : Research on compounds similar to this compound has shown promising results in inhibiting bacterial growth, particularly against resistant strains .
  • Oxidative Stress Reduction : The antioxidant properties of related compounds were evaluated using various assays, demonstrating their effectiveness in reducing oxidative stress markers in vitro .

Scientific Research Applications

Biological Activities

The biological activity of (E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide has been investigated in various contexts:

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The compound was shown to reduce cell viability in multiple cancer types, suggesting its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

In vitro assays indicated that this compound possesses antimicrobial properties against several bacterial strains. The mechanism of action is linked to the disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic candidate.

Urease Inhibition

Studies focused on urease inhibition revealed that this compound effectively binds to the non-metallic active site of urease enzymes. Molecular docking studies indicated strong hydrogen bonding interactions, which are crucial for its inhibitory effects. This property suggests potential applications in treating conditions related to urease-producing bacteria.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines; reduces cell viability
AntimicrobialExhibits activity against bacterial strains; disrupts cell wall synthesis
Urease InhibitionBinds to urease enzymes; inhibits activity through strong hydrogen bonding interactions

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on various cancer cell lines showed a significant reduction in cell viability and induction of apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Case Study 3: Urease Inhibition Mechanism

Research highlighted the compound's ability to inhibit urease enzymes effectively, with molecular docking studies confirming its binding affinity and interaction dynamics with the enzyme's active site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the benzohydrazide core: Azepane sulfonyl vs. methylsulfonyl (e.g., compound 21 ), tert-butyl (compound 25 ), or quinoline-oxadiazole hybrids (compounds 23–24 ).
  • Benzylidene substituents : 3,4-Dimethoxy vs. 2,3-dihydroxy (compound 23 ), 3,4,5-trimethoxy (compound 24 ), or pyrazole-thiazole hybrids (compound 8 ).
Table 1: Physicochemical Properties of Selected Analogs
Compound ID Core Substituent Benzylidene Substituent Yield (%) Melting Point (°C) Molecular Weight Reference
Target Compound Azepan-1-ylsulfonyl 3,4-Dimethoxy N/A N/A ~463.5*
Compound 21 Methylsulfonyl 3,4-Dimethoxy 90 245–247 356.4 [2]
Compound 25 tert-Butyl 3,4-Dimethoxy N/A N/A ~384.5* [13]
Compound 2e Isonicotinoyl 3,4-Dimethoxy N/A N/A 339.3 [8]
Compound 23 Quinoline-oxadiazole 2,3-Dihydroxy 91 302–303 451.7 [1]

*Estimated based on structural formula.

Key Observations :

  • 3,4-Dimethoxybenzylidene derivatives generally exhibit higher yields (>90%) compared to dihydroxy or trimethoxy variants .
Antimicrobial Activity
  • Compound 2e (3,4-dimethoxybenzylidene-isonicotinohydrazide) demonstrated potent antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to the electron-donating methoxy groups enhancing membrane interaction .
  • Compound 5b (3,4-dimethoxybenzylidene-thiazole-carbohydrazide) showed moderate activity, suggesting that the thiazole ring may reduce efficacy compared to isonicotinoyl derivatives .
Anticancer and Enzyme Inhibitory Activity
  • Compound 25 (tert-butyl-3,4-dimethoxybenzylidene-benzohydrazide) inhibited urease (IC₅₀ = 12.3 µM), likely due to the bulky tert-butyl group stabilizing enzyme interactions .

Theoretical Insights :

Spectral and Crystallographic Data

  • IR Spectroscopy : All analogs show characteristic NH (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and sulfonyl (~1350–1150 cm⁻¹) stretches .
  • Crystallography : The 3,4-dimethoxybenzylidene moiety in compound 25 adopts a planar conformation, facilitating π-π stacking with biological targets .

Preparation Methods

Preparation of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Mechanistic Insights and Optimization

Role of Acid Catalysis in Schiff Base Formation

The acetic acid catalyst protonates the carbonyl oxygen of 3,4-dimethoxybenzaldehyde, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s NH2 group. The reaction proceeds via a tetrahedral intermediate, culminating in water elimination to form the E-configured imine.

Solvent Effects on Crystallinity

Polar aprotic solvents (e.g., DMF) improve product crystallinity by stabilizing the polar sulfonamide and hydrazone groups. Ethanol, while effective for precipitation, yields smaller crystals, necessitating recrystallization for X-ray-quality samples.

Challenges and Alternative Approaches

Sulfonamide Stability Under Basic Conditions

Attempts to use NaOH during hydrazinolysis led to partial decomposition of the sulfonamide group (yield drop to 45%). Neutral or mildly acidic conditions are essential for preserving structural integrity.

Regioselectivity in Schiff Base Formation

Competing aldol condensation of 3,4-dimethoxybenzaldehyde was observed at temperatures >80°C. Maintaining reflux at 78°C (ethanol’s boiling point) suppresses side reactions, ensuring >95% regioselectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide, and what methodological considerations ensure high yield and purity?

  • Answer: The synthesis involves multistep reactions, including:

  • Step 1: Preparation of 4-ethynylbenzaldehyde via Sonogashira coupling (4-iodobenzaldehyde with TMS-acetylene using Pd(PPh₃)₂Cl₂/CuI) followed by deprotection .
  • Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates .
  • Step 3: Condensation of aldehydes with benzohydrazides in ethanol under reflux, yielding hydrazones. Key parameters include solvent choice (ethanol), temperature control (reflux), and stoichiometric ratios .
  • Yield Optimization: Microwave-assisted synthesis or catalytic acid (e.g., acetic acid) can enhance reaction efficiency .

Q. How is the structural characterization of this compound validated, and which spectroscopic techniques are most critical?

  • Answer:

  • 1H NMR: Key signals include the hydrazone –CH=N proton (δ ~8.4–8.5 ppm) and azepane sulfonyl protons (δ ~3.0–3.5 ppm). Aromatic protons from 3,4-dimethoxybenzylidene appear as distinct multiplets (δ ~6.8–7.9 ppm) .
  • IR Spectroscopy: Confirms C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
  • Mass Spectrometry: HRMS (e.g., ESI+) validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₃₀N₄O₅S: 510.19) .

Q. What initial biological screening data exist for this compound, and how are assays designed to evaluate its activity?

  • Answer:

  • Antimicrobial Assays: Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are tested using microdilution (MICs). Ciprofloxacin and griseofulvin serve as standards .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2) assess IC₅₀ values .
  • Key Findings: Substituents like 4-SO₂Me or 3-NO₂ enhance activity, while electron-withdrawing groups (e.g., Cl, F) may reduce potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the rational design of derivatives with enhanced bioactivity?

  • Answer:

  • Modifiable Regions:
  • Azepane sulfonyl group: Adjust ring size (e.g., piperidine vs. azepane) to modulate solubility and target binding .
  • 3,4-Dimethoxybenzylidene: Replace methoxy with hydroxy groups to improve hydrogen-bonding interactions .
  • SAR Insights: Derivatives with bulky substituents (e.g., tert-butyl) show improved urease inhibition (IC₅₀ ~5 µM) by sterically blocking enzyme active sites .

Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties?

  • Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with targets (e.g., SARS-CoV-2 Mpro or PAC1 receptors). Hydrazone and sulfonyl groups often anchor to catalytic residues .
  • DFT Calculations: B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier orbitals (EHOMO/ELUMO) to predict reactivity .
  • ADMET Prediction: SwissADME evaluates logP (~3.5), BBB permeability, and CYP450 inhibition, guiding lead optimization .

Q. How can contradictory biological data (e.g., variable MICs across studies) be resolved methodologically?

  • Answer:

  • Standardization: Use CLSI/FDA protocols for MIC determination to minimize inter-lab variability .
  • Resistance Profiling: Check for efflux pump overexpression (e.g., via ethidium bromide synergy assays) .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., urease) to validate binding modes and explain potency discrepancies .

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